![molecular formula C13H15Cl2NO5S B2912627 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 339014-95-8](/img/structure/B2912627.png)
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid, also known as 2-DCMEA, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of the widely used pesticide dichlorovinyl dimethyl phosphate (DDVP), which has been used in the production of insecticides, herbicides, and fungicides since the 1950s. 2-DCMEA has been used in laboratory experiments to study the biochemical and physiological effects of DDVP and other related compounds, as well as their mechanisms of action.
Wissenschaftliche Forschungsanwendungen
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid has been used in a variety of scientific research applications, including insecticide and herbicide research, biochemical and physiological research, and toxicology research. It has been used to study the biochemical and physiological effects of DDVP and other related compounds, as well as their mechanisms of action. It has also been used to study the toxicity of DDVP and other related compounds, as well as their potential health effects.
Wirkmechanismus
The mechanism of action of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the regulation of muscle contraction and neurotransmission. By inhibiting AChE, 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid can disrupt the normal functioning of the nervous system, leading to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid are not fully understood, but it is believed to have a variety of effects on the nervous system. It has been shown to cause increased levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and increased motor coordination. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and an increased sensitivity to nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid in laboratory experiments is that it is a relatively safe compound to work with. It is not toxic to humans and has low environmental impact, making it suitable for use in laboratory experiments. However, it is important to note that 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid is a derivative of DDVP, which is a known human carcinogen, and should therefore be handled with caution. Additionally, 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions for the use of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid in scientific research are numerous. It has potential applications in the development of new insecticides and herbicides, as well as in the development of new medicines and treatments for diseases and conditions related to the nervous system. Additionally, it could be used to study the biochemical and physiological effects of DDVP and other related compounds, as well as their mechanisms of action. Finally, it could be used to study the toxicity of DDVP and other related compounds, as well as their potential health effects.
Synthesemethoden
The synthesis of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid is a multi-step process that involves the reaction of dichlorovinyl dimethyl phosphate (DDVP) with aniline, followed by the reaction of the intermediate product with ethylsulfonylacetate to form 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid. The reaction of DDVP and aniline is carried out in aqueous solution at room temperature, and the intermediate product is then reacted with ethylsulfonylacetate in aqueous solution at a temperature of about 70°C. The resulting product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-[2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO5S/c1-20-2-3-21-11-5-10(8(14)4-9(11)15)16-12(17)6-22-7-13(18)19/h4-5H,2-3,6-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKRFQJFCOSDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

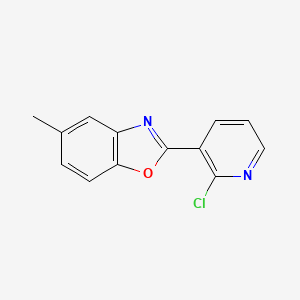

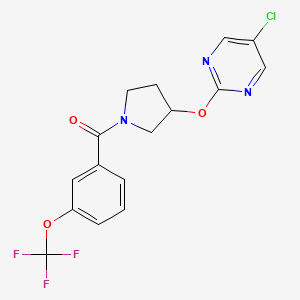

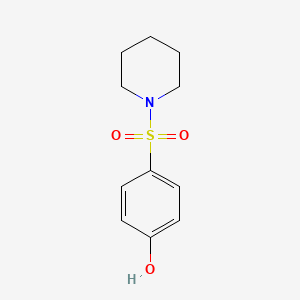
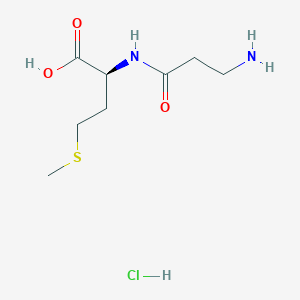

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)
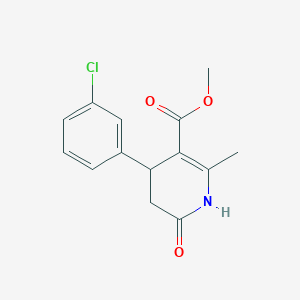

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)
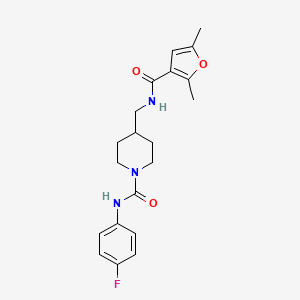
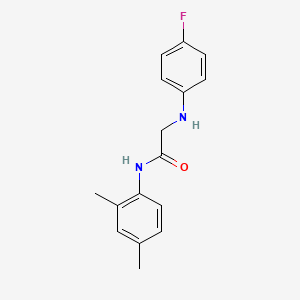
![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)